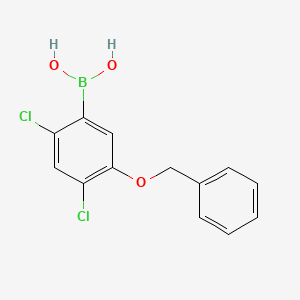

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid

説明

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with benzyloxy and dichloro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-(benzyloxy)-2,4-dichloroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale boronic acid synthesis apply. These typically involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate.

Protodeboronation: Acids like hydrochloric acid or sulfuric acid.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic compounds.

Protodeboronation: The corresponding aryl compound without the boronic acid group.

科学的研究の応用

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid has diverse applications in scientific research:

Biology: Potential use in the development of boron-containing drugs and as a tool for studying biological systems.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.

Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

作用機序

The mechanism of action of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

4-Chlorophenylboronic Acid: Another boronic acid with a single chlorine substituent.

5-Bromo-2,4-dichlorophenylboronic Acid: Similar structure but with a bromine substituent instead of a benzyloxy group.

Uniqueness

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is unique due to the presence of both benzyloxy and dichloro substituents, which can influence its reactivity and the properties of the resulting products. The benzyloxy group can provide additional sites for functionalization, while the dichloro groups can enhance the compound’s stability and reactivity in certain reactions.

生物活性

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHBClO, exhibits properties that may be beneficial in treating various diseases, particularly cancer. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight : 276.05 g/mol

- Structural Formula :

- CAS Number : 53216448

Boronic acids, including this compound, are known to interact with various biological targets. The primary mechanism involves the inhibition of proteasome activity, which is crucial for regulating protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and the subsequent induction of apoptosis in cancer cells.

Target Pathways

- Proteasome Inhibition : Boronic acids can bind to the active site of proteasomes, disrupting their function and leading to cell cycle arrest.

- Heat Shock Protein 90 (HSP90) Inhibition : Recent studies indicate that compounds similar to this compound may inhibit HSP90, a chaperone protein involved in stabilizing oncogenic proteins.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines with promising results.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.25 | Induction of apoptosis |

| A549 (Lung Cancer) | 0.30 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 0.15 | Inhibition of proliferation |

The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation through proteasome inhibition and disruption of HSP90 function.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against several strains of bacteria. Its mechanism involves binding to β-lactamases, which are enzymes that confer antibiotic resistance.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 0.05 µg/mL | Inhibition of β-lactamase activity |

| S. aureus | 0.01 µg/mL | Disruption of cell wall synthesis |

Case Studies

-

In Vitro Studies on Breast Cancer Cells :

A study conducted on MCF-7 cells demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. -

HSP90 Inhibition :

Research published in Molecules highlighted the compound's ability to bind to the N-terminal domain of HSP90 with an IC50 value of 0.21 µM, showcasing its potential as a therapeutic agent in cancer treatment by degrading client proteins like AKT and ERK. -

Antibiotic Resistance Studies :

A recent investigation into the antibacterial properties revealed that this boronic acid derivative effectively inhibited resistant strains of E. coli and S. aureus by disrupting their enzymatic defenses against β-lactam antibiotics.

特性

IUPAC Name |

(2,4-dichloro-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVMHOHDMRUZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681687 | |

| Record name | [5-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-47-0 | |

| Record name | Boronic acid, B-[2,4-dichloro-5-(phenylmethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。